molecular formula C15H26ClN B167679 1-Decylpyridinium chloride CAS No. 1609-21-8

1-Decylpyridinium chloride

Cat. No. B167679
CAS RN: 1609-21-8
M. Wt: 255.82 g/mol
InChI Key: HJUPHPDWOUZDKH-UHFFFAOYSA-M
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Description

1-Decylpyridinium chloride is a chemical compound with the molecular formula C15H26ClN . It is an efficacious pharmaceutical product that displays potent antimicrobial activity as a constituent of disinfectants and mouthwash against an array of microorganisms, including bacteria, viruses, and fungi .


Synthesis Analysis

1-Decylpyridinium chloride can be synthesized by refluxing pyridine for 36 hours with corresponding 1-alkyl chlorides in the presence of 25% excess pyridine . The viscous oils obtained are solubilized in boiling acetone and white crystals of alkylpyridinium chloride are obtained by cooling .


Molecular Structure Analysis

The molecular structure of 1-Decylpyridinium chloride consists of a pyridinium ring with a decyl (10 carbon) chain attached to one of the nitrogen atoms .

Scientific Research Applications

Binding Properties

1-Decylpyridinium bromide, a compound closely related to 1-Decylpyridinium chloride, demonstrates significant binding properties with poly(vinyl sulfate) in aqueous solutions. This binding is highly cooperative and undergoes a biphasic process. The degree of binding varies with the concentration of added NaBr and is minimally affected by temperature changes, indicating a specific enthalpy of binding (Shirahama & Tashiro, 1984).

Antimicrobial Activity

N-Decylpyridinium salts, including chloride, exhibit broad-spectrum antibacterial activity against various strains of Gram-positive and Gram-negative bacteria and yeast-like fungi. The antimicrobial efficacy is enhanced when chloride is replaced by other inorganic anions (Zhuravlev & Voronchikhina, 2018).

Aggregation and Micelle Formation

Decylpyridinium chloride forms micelles in aqueous solution, with the critical micelle concentration (CMC) being minimum at about 30–35°C. The process involves multiple aggregation stages, highlighting its complex behavior in solution (Korotkikh & Kochurova, 2007).

Catalytic Applications

1-Sulfopyridinium chloride, a variant of 1-Decylpyridinium chloride, has been synthesized and used as an efficient catalyst for Knoevenagel–Michael reactions in the synthesis of pyrazol-5-ols. This showcases its potential in catalytic processes and organic synthesis (Moosavi‐Zare et al., 2013).

Ionic Liquids and Clean Technology

Ionic liquids like 1-butylpyridinium chloride, a related compound, are recognized for their roles in clean synthesis and catalytic processes. These substances are valuable for their properties as solvents and their potential in various industrial applications (Seddon, 1997).

Fluorescence Studies

N-butylpyridinium chloride, another related ionic liquid, is used in fluorescence studies for determining its concentration in aqueous solutions. This indicates the potential of such compounds in designing sensors and monitoring chemical processes (Cancilla et al., 2014).

Safety And Hazards

1-Decylpyridinium chloride is harmful if swallowed and causes skin irritation. It can cause serious eye damage and may be fatal if inhaled. It may also cause respiratory irritation and is very toxic to aquatic life .

Future Directions

The future directions of 1-Decylpyridinium chloride research could involve exploring its antimicrobial activity against a broader spectrum of microorganisms . Additionally, the effect of replacing the anion on its activity could be studied further .

properties

IUPAC Name

1-decylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUPHPDWOUZDKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883529
Record name Pyridinium, 1-decyl-, chloride (1:1)
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Molecular Weight

255.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decylpyridinium chloride

CAS RN

1609-21-8
Record name Decylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-decyl-, chloride (1:1)
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Record name Pyridinium, 1-decyl-, chloride (1:1)
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Record name Pyridinium, 1-decyl-, chloride (1:1)
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Record name 1-decylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Goralczyk, B Woligora - Colloid and Polymer Science, 1987 - Springer
The effect of NaCl on simultaneous adsorption of decylpyridinium chloride (R 10 PyCl) and sodium octylsulphonate (R 8 SO 3 Na) on the free surface of their aqueous solutions has …
Number of citations: 6 link.springer.com
J Wang, S Zeng, L Bai, H Gao, X Zhang… - Industrial & …, 2014 - ACS Publications
… In this work, 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methyl-imidazolium chloride ([E 3 Mim]Cl) and 1-decylpyridinium chloride ([C 10 Py]Cl) were also prepared through a similar …
Number of citations: 86 pubs.acs.org
M Vasilescu, D Angelescu, H Caldararu… - Colloids and Surfaces A …, 2004 - Elsevier
The application of time-resolved fluorescence methods to study the aggregation behavior in aqueous solution of anionic surfactant sodium dodecyl sulphate (SDS) in presence of …
Number of citations: 34 www.sciencedirect.com
TP McGinnis - 1989 - search.proquest.com
Osmotic coefficients were measured for aqueous solutions of some n-alkylpyridinium chloride surfactants both in the presence and absence of equimolal sodium chloride at 55$\sp\circ …
Number of citations: 2 search.proquest.com
AI Kulapin, TV Arinushkina - Journal of Analytical Chemistry, 2000 - Springer
Compositions of active membrane components for solid-contact potentiometric sensors selective to various surfactants were proposed. The stoichiometric ratios of components and the …
Number of citations: 14 link.springer.com
AR Katritzky, LM Pacureanu, SH Slavov… - Computers & Chemical …, 2009 - Elsevier
Linear and nonlinear predictive models are derived for 50 ammonium and quaternary pyridinium cationic surfactants. Multilinear models were developed for both the first and second …
Number of citations: 38 www.sciencedirect.com
A Caragheorgheopol, H Caldararu… - The Journal of …, 2004 - ACS Publications
… The fluorescence probe, pyrene (Py, Molecular Probes), and the quencher, 1-decylpyridinium chloride (DPCl, Aldrich), were recrystallized from ethanol. The spin probes used were from …
Number of citations: 29 pubs.acs.org
OV Zui - Inorganic Materials, 2010 - Springer
The results of applying heterogeneous chemiluminescent analysis for determination of micro-components are generalized, and the possibility of using this method for determination of …
Number of citations: 3 link.springer.com
AI Kulapin, RK Chernova, EB Nikol'skaya… - Journal of Analytical …, 2003 - Springer
The main electrochemical and performance characteristics of solid-contact sensors for cationic surfactants based on an organic cetylpyridinium–tetraphenylborate ion exchanger were …
Number of citations: 12 link.springer.com
НИ Белоцерковец, СВ Зинин - Вестник Тверского государственного …, 2017 - core.ac.uk
… A complex study of the physicochemical properties of aqueous solutions of 1-decylpyridinium chloride in the concentration range from 0.5 to 300 mmol*l-1 by tensiometry, densitometry, …
Number of citations: 3 core.ac.uk

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